4-(Benzyloxy)-2-nitrophenol
Overview
Description
4-(Benzyloxy)-2-nitrophenol is an organic compound characterized by a benzene ring substituted with a benzyloxy group and a nitro group
Mechanism of Action
Target of Action
Related compounds such as n-[4-(benzyloxy)phenyl]glycinamide have been shown to target leukotriene a-4 hydrolase
Mode of Action
It’s known that benzylic compounds are activated towards free radical attack This suggests that 4-(Benzyloxy)-2-nitrophenol may interact with its targets through a similar mechanism, leading to changes in the target molecules
Biochemical Pathways
It’s known that metabolic pathways involve a series of chemical reactions occurring within a cell . The reactants, products, and intermediates of these reactions are known as metabolites, which are modified by a sequence of chemical reactions catalyzed by enzymes
Result of Action
It’s known that the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack This suggests that this compound may induce changes at the molecular and cellular levels through a similar mechanism
Action Environment
It’s known that the suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, involves organoboron reagents under specific conditions This suggests that the action of this compound may also be influenced by environmental factors such as temperature, pH, and the presence of other chemical entities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-nitrophenol typically involves the nitration of 4-(Benzyloxy)phenol. The process begins with the preparation of 4-(Benzyloxy)phenol, which can be synthesized by the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide. The nitration is then carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the ortho position relative to the hydroxyl group.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-2-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone structure using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Reduction: 4-(Benzyloxy)-2-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Quinone derivatives.
Scientific Research Applications
4-(Benzyloxy)-2-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-(Benzyloxy)phenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrophenol: Lacks the benzyloxy group, resulting in different physical and chemical properties.
4-(Benzyloxy)-2-aminophenol:
Uniqueness: 4-(Benzyloxy)-2-nitrophenol is unique due to the presence of both the benzyloxy and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-nitro-4-phenylmethoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYYLYCOPKQGPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404806 | |
Record name | 4-(Benzyloxy)-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96315-18-3 | |
Record name | 4-(Benzyloxy)-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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